molecular formula C13H15ClN2O B1355032 (3-(Benzyloxy)phenyl)hydrazine hydrochloride CAS No. 59146-68-8

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Cat. No. B1355032
CAS RN: 59146-68-8
M. Wt: 250.72 g/mol
InChI Key: MMMGCMOISVZVKZ-UHFFFAOYSA-N
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Description

“(3-(Benzyloxy)phenyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C13H15ClN2O . It has a molecular weight of 250.72 . The compound is typically in the form of an off-white solid .


Synthesis Analysis

The synthesis of phenylhydrazine derivatives, such as “(3-(Benzyloxy)phenyl)hydrazine hydrochloride”, typically involves the oxidation of aniline with sodium nitrite in the presence of hydrogen chloride to form a diazonium salt. This salt is then reduced using sodium sulfite in the presence of sodium hydroxide .


Molecular Structure Analysis

The InChI string of “(3-(Benzyloxy)phenyl)hydrazine hydrochloride” is 1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H . The SMILES string is NNC1=CC=CC(OCC2=CC=CC=C2)=C1.Cl .


Physical And Chemical Properties Analysis

“(3-(Benzyloxy)phenyl)hydrazine hydrochloride” is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched data.

Scientific Research Applications

Synthesis and Characterization of New Compounds

(3-(Benzyloxy)phenyl)hydrazine hydrochloride has been utilized in the synthesis of biologically active compounds. For example, it has been used in the synthesis of azo-pyrazoline derivatives, which show significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hawaiz & Samad, 2012). Additionally, its derivatives have been synthesized and analyzed for their molecular structure, demonstrating its versatility in creating new molecular frameworks (Pinto et al., 1999).

Development of Antimicrobial and Anti-inflammatory Agents

Research has been conducted on the development of antimicrobial and anti-inflammatory agents using derivatives of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their antimicrobial and anti-inflammatory activities (Kendre et al., 2015).

Analytical Chemistry Applications

This compound has also found use in analytical chemistry. For example, it has been involved in studies using potassium persulphate as a volumetric reagent for the determination of various compounds, highlighting its utility in analytical methodologies (Singh et al., 1958).

Antifungal and Antitumor Research

(3-(Benzyloxy)phenyl)hydrazine hydrochloride derivatives have been studied for their antifungal potential, demonstrating effectiveness against human pathogenic fungi (Rastogi et al., 2013). Additionally, research into antitumor agents has incorporated this compound, where derivatives have been evaluated for cytotoxic activity against various human carcinoma cell lines (El‐serwy et al., 2016).

Safety And Hazards

“(3-(Benzyloxy)phenyl)hydrazine hydrochloride” should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing in mist, gas, or vapors . Phenylhydrazine, a related compound, is known to cause skin sensitization, hemolytic anemia, breathing difficulty, cyanosis, jaundice, kidney damage, and vascular thrombosis .

Relevant Papers Unfortunately, specific papers related to “(3-(Benzyloxy)phenyl)hydrazine hydrochloride” were not found in the searched data .

properties

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMGCMOISVZVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911037
Record name [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

CAS RN

59146-68-8, 109221-90-1, 56468-67-8
Record name Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59146-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59146-68-8
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Record name 56468-67-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(benzyloxy)aniline (5 g, 25.09 mmol) was added dropwise to 6M HCl (100 mL) at 4° C. A solution of sodium nitrite (3.46 g, 50.19 mmol) in water (50 mL) was added dropwise over 10 minutes and the reaction was stirred for 1 hour. A solution of tin (II) chloride (17.53 g, 77.7 mmol) in 6M HCl (150 mL) was added dropwise over 20 minutes, maintaining the internal temperature below 7° C. The suspension was stirred for 2 hours before neutralising then basifying the reaction to pH>12 using sodium hydroxide. The aqueous layer was extracted with diethyl ether (3×150 mL), the combined organic layers were dried over sodium sulfate and concentrated in vacuo. The yellow oil was dissolved in HCl in methanol and concentrated in vacuo. The resulting solid was triturated with diethylether, filtered and dried in vacuo to afford the title compound as purple solid (5.22 g, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17.53 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Roullier, M Chollet-Krugler, P van de Weghe… - Bioorganic & medicinal …, 2010 - Elsevier
A new aryl-hydrazide l-glutamic acid derivative, pygmeine (3), was isolated from a methanolic extract of Lichina pygmaea, a marine lichen. Synthetic derivatives obtained via a two-step …
Number of citations: 34 www.sciencedirect.com

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